(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole
CAS No.: 55129-05-0
Cat. No.: VC2679691
Molecular Formula: C6H11NO
Molecular Weight: 113.16 g/mol
* For research use only. Not for human or veterinary use.
![(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole - 55129-05-0](/images/structure/VC2679691.png)
Specification
CAS No. | 55129-05-0 |
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Molecular Formula | C6H11NO |
Molecular Weight | 113.16 g/mol |
IUPAC Name | (3aR,6aS)-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole |
Standard InChI | InChI=1S/C6H11NO/c1-5-3-8-4-6(5)2-7-1/h5-7H,1-4H2/t5-,6+ |
Standard InChI Key | HQQVXVKQOPZRBJ-OLQVQODUSA-N |
Isomeric SMILES | C1[C@@H]2COC[C@@H]2CN1 |
SMILES | C1C2COCC2CN1 |
Canonical SMILES | C1C2COCC2CN1 |
Introduction
Chemical Structure and Identification
Nomenclature and Structural Identifiers
(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole is a bicyclic heterocycle with a distinct stereochemistry. The compound features two stereocenters with relative stereochemistry, as indicated by the "rel" designator in its name. The "3aR,6aS" notation refers to the specific configuration of these stereocenters at positions 3a and 6a of the molecule .
Below is a comprehensive table of the compound's identifiers:
Property | Identifier |
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CAS Number | 55129-05-0 |
Molecular Formula | C₆H₁₁NO |
Molecular Weight | 113.16 g/mol |
IUPAC Name | (3aR,6aS)-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole |
InChI | InChI=1S/C6H11NO/c1-5-3-8-4-6(5)2-7-1/h5-7H,1-4H2/t5-,6+ |
InChIKey | HQQVXVKQOPZRBJ-OLQVQODUSA-N |
SMILES | C1C2COCC2CN1 |
The compound has several synonyms in scientific literature, including cis-hexahydro-1H-furo[3,4-c]pyrrole, (3aS,6aR)-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole, and 1H-Furo[3,4-c]pyrrole, hexahydro-, cis- .
Structural Characteristics
The structure consists of a fused bicyclic system with a 5-membered furan ring and a 5-membered pyrrole ring sharing two adjacent carbon atoms. This configuration creates a rigid framework with defined stereochemistry. The compound contains one nitrogen atom in the pyrrole ring and one oxygen atom in the furan ring, both of which contribute to its chemical reactivity and potential for functionalization .
The three-dimensional structure reveals the cis-configuration of the hydrogen atoms at the ring junction (positions 3a and 6a), which is characteristic of this particular stereoisomer. This stereochemistry is crucial for the compound's biological activity and its applications in drug development .
Physical and Chemical Properties
Physical Properties
(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole exhibits specific physical properties that influence its handling, storage, and application in various chemical processes. The following table summarizes its key physical properties:
Property | Value | Note |
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Physical State | Liquid | At room temperature |
Density | 1.028±0.06 g/cm³ | Predicted value |
Boiling Point | 177.9±33.0 °C | Predicted value |
Storage Temperature | 2-8°C | Refrigeration recommended |
The compound requires protection from light during storage to prevent degradation, which can affect its purity and reactivity in chemical reactions .
Chemical Properties
The chemical properties of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole are largely determined by its heterocyclic structure and the presence of the nitrogen and oxygen atoms. Key chemical properties include:
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Basicity: With a predicted pKa of 10.54±0.20, the compound exhibits basic properties due to the nitrogen atom in the pyrrole ring .
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Reactivity: The nitrogen atom serves as a nucleophilic center for various chemical transformations, including alkylation and acylation reactions.
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Stereochemistry: The compound's defined stereochemistry at positions 3a and 6a is critical for its reactivity patterns and biological activities .
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Stability: Generally stable under normal conditions, but can form salts (e.g., hydrochloride salt) for improved stability or solubility in various applications .
The compound's reactivity makes it a versatile building block for synthesizing more complex molecules with specific stereochemical requirements .
Synthesis Methods
Documented Synthesis Approaches
One documented synthesis method for (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole involves the use of N-ethyl-N,N-diisopropylamine in dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction conditions and yield are summarized below:
The synthesis procedure typically involves:
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Preparing a solution of the precursor and (3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrole in dry DMSO
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Adding DIPEA (N,N-Diisopropylethylamine)
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Stirring the reaction mixture at 110°C for 2 hours
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Post-reaction workup including extraction with ethyl acetate
Advanced Synthesis Techniques
Recent advances in synthetic methodologies have focused on developing more efficient and selective approaches to synthesize (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole and its derivatives. Research into blue LED-induced reactions has shown promise for generating related compounds such as 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole derivatives .
These methods typically involve carbonyl ylide generation through blue LED irradiation of aryl diazoacetates in the presence of aldehydes, followed by [3+2] cycloaddition with substituted maleimides. This approach offers several advantages, including:
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Metal-free and catalyst-free conditions
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Environmentally friendly methodology
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High yields and selectivity
Applications in Research and Development
Pharmaceutical Research
(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole has garnered significant attention in pharmaceutical research due to its unique structural features and versatility as a building block for drug development. Its applications include:
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Scaffold for Drug Design: The compound's rigid bicyclic structure serves as an excellent scaffold for designing novel pharmaceutical agents with specific three-dimensional arrangements of functional groups .
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Intermediate in Drug Synthesis: It functions as a key intermediate in the synthesis of complex drug molecules, particularly those requiring specific stereochemistry at multiple centers .
Derivatives of the compound have shown promising biological activities. For example, research on 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole derivatives has revealed potential applications as poly ADP ribose polymerase (PARP) inhibitors with anticancer properties. Some compounds in this class exhibit IC₅₀ values of 600-700 nM against PARP-1 enzyme and 1-2 μM against cancer cell lines such as A549, HeLa, and HepG2 .
Structural Analogues and Bioactivity
Related compounds in the same structural family have also demonstrated significant biological potential. For instance, hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid has been investigated for anti-inflammatory and analgesic properties through modulation of biological pathways.
The relationship between structural features and biological activity suggests that:
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The bicyclic framework provides a rigid scaffold that can orient functional groups in specific spatial arrangements
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The nitrogen atom offers a site for hydrogen bonding with biological targets
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The oxygen atom in the furan ring contributes to the compound's ability to interact with various enzyme active sites
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The defined stereochemistry is crucial for achieving optimal binding to biological targets
Related Compounds and Derivatives
Structural Analogues
Several structural analogues of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole have been identified and studied, each with unique properties and potential applications. The table below summarizes key related compounds:
These structural analogues provide a diverse chemical space for exploring structure-activity relationships and developing compounds with optimized properties for specific applications.
Functional Derivatives
Functional derivatives of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole have been synthesized to introduce various functional groups that can enhance biological activity or modify physicochemical properties. Notable examples include:
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Carboxylic acid derivatives: Introduction of carboxylic acid groups can improve water solubility and provide anchoring points for further functionalization .
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N-substituted derivatives: Modification of the nitrogen atom with alkyl, aryl, or acyl groups can tune the basicity, lipophilicity, and biological activity of the compound.
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4,6-dioxo derivatives: These compounds, synthesized via blue LED-induced reactions, have shown promising anticancer activities through PARP-1 inhibition .
The diverse array of derivatives highlights the versatility of the (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole scaffold for creating compound libraries with varied biological activities and physicochemical properties.
Classification | Category | Hazard Statements |
---|---|---|
Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
Skin Irritation | Category 2 | H315: Causes skin irritation |
Eye Irritation | Category 2A | H319: Causes serious eye irritation |
Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
These classifications are based on data for the hydrochloride salt form, which may exhibit different hazard profiles compared to the free base .
Current Research Trends and Future Perspectives
Emerging Applications
Recent research has expanded the potential applications of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole and its derivatives, particularly in the field of medicinal chemistry. Significant emerging applications include:
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PARP Inhibition: Derivatives based on the 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole scaffold have shown promise as PARP-1 inhibitors with potential applications in cancer therapy .
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Anti-inflammatory Agents: Related compounds have demonstrated anti-inflammatory and analgesic properties, suggesting potential applications in pain management and inflammatory disorders.
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Stereoselective Synthesis: The compound's defined stereochemistry makes it valuable for developing stereoselective synthetic methodologies applicable to the production of complex pharmaceuticals.
Synthetic Methodology Advancements
Advances in synthetic techniques have improved access to (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole and its derivatives. Notable developments include:
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Photocatalytic Methods: Blue LED-induced reactions have enabled metal-free and catalyst-free synthesis of derivatives with excellent yields and selectivity .
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Green Chemistry Approaches: Efforts to develop environmentally friendly synthesis methods have focused on reducing solvent use, employing renewable resources, and minimizing waste generation.
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Continuous Flow Chemistry: Implementation of continuous flow reactors has improved scalability and reproducibility in the production of these compounds for industrial applications.
These advances are likely to further enhance the accessibility and utility of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole in both research and industrial settings.
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